![molecular formula C8H8I8P2 B14517331 [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) CAS No. 62779-43-5](/img/structure/B14517331.png)
[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane): is a complex organophosphorus compound characterized by the presence of tetraiodo-lambda~5~-phosphane groups attached to a 1,4-phenylenebis(methylene) backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) typically involves the reaction of 1,4-phenylenebis(methylene) with tetraiodo-lambda~5~-phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene, which help dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The tetraiodo-lambda~5~-phosphane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.
Biology: The compound has potential applications in biological research, particularly in the study of phosphorus-containing biomolecules. Its ability to interact with biological systems can provide insights into the role of phosphorus in biological processes.
Medicine: In medicine, [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) may be explored for its potential therapeutic properties. Its unique chemical structure could lead to the development of new drugs or diagnostic agents.
Industry: Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) involves its interaction with molecular targets through its phosphorus and iodine atoms. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The compound’s effects are mediated by its ability to participate in redox reactions, substitution reactions, and other chemical transformations.
Comparación Con Compuestos Similares
Phosphorane: Similar in structure but with different substituents.
Tetraiodo-lambda~5~-phosphane: Shares the tetraiodo-lambda~5~-phosphane group but lacks the 1,4-phenylenebis(methylene) backbone.
Uniqueness: [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) is unique due to its combination of the 1,4-phenylenebis(methylene) backbone and tetraiodo-lambda~5~-phosphane groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
62779-43-5 |
|---|---|
Fórmula molecular |
C8H8I8P2 |
Peso molecular |
1181.33 g/mol |
Nombre IUPAC |
tetraiodo-[[4-[(tetraiodo-λ5-phosphanyl)methyl]phenyl]methyl]-λ5-phosphane |
InChI |
InChI=1S/C8H8I8P2/c9-17(10,11,12)5-7-1-2-8(4-3-7)6-18(13,14,15)16/h1-4H,5-6H2 |
Clave InChI |
CWBUETLJEHDNSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CP(I)(I)(I)I)CP(I)(I)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


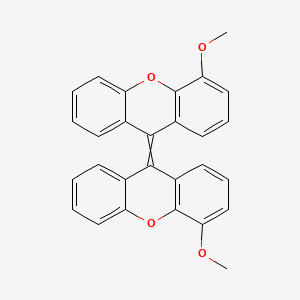

![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)
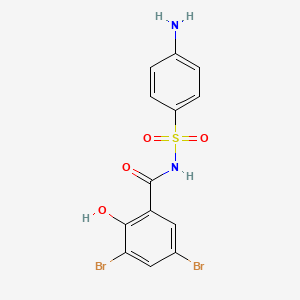
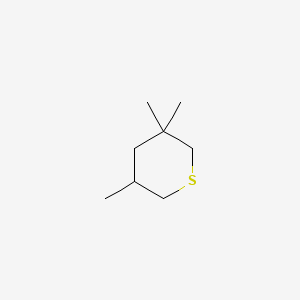
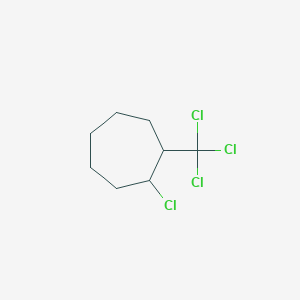
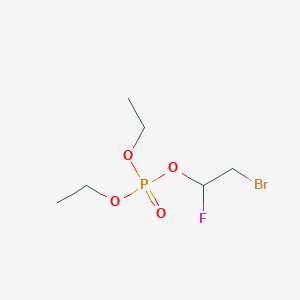
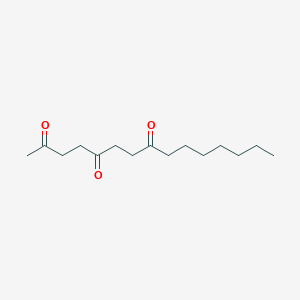

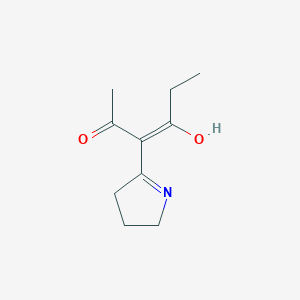
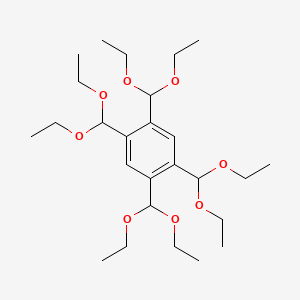


![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)
